2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide
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Overview
Description
2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide is an organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and an oxoethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide typically involves the reaction of cyclohexylamine with 2-chloroethyl sulfonate under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically heated to reflux, and the product is isolated through filtration, acidification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, reduction can produce alcohols, and substitution can result in various substituted sulfonamides.
Scientific Research Applications
2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexylamine: Similar in structure but lacks the oxoethanesulfonamide moiety.
Cyclohexylamine: Contains the cyclohexyl group but lacks the dimethylamino and oxoethanesulfonamide groups.
N,N-Dimethyl-2-propanamine: Similar in having a dimethylamino group but differs in the alkyl chain and lacks the cyclohexyl and oxoethanesulfonamide groups.
Uniqueness
2-Cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2815-35-2 |
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Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-cyclohexyl-N,N-dimethyl-2-oxoethanesulfonamide |
InChI |
InChI=1S/C10H19NO3S/c1-11(2)15(13,14)8-10(12)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
INJWUYHTUQOIAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(=O)C1CCCCC1 |
Origin of Product |
United States |
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